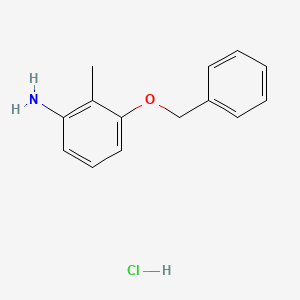
3-(Benzyloxy)-o-toluidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-o-toluidine hydrochloride, also known as 3-BOT-HCl, is an organic compound used in synthetic organic chemistry. It is a derivative of o-toluidine, a type of aromatic amine, and is used as a reagent in various syntheses. 3-BOT-HCl is known to be a useful reagent due to its reactivity and availability. It is used in the synthesis of various compounds, including drugs and other organic molecules.
Mécanisme D'action
3-(Benzyloxy)-o-toluidine hydrochloride is a reagent used in various synthetic organic chemistry reactions. It is used as a nucleophile in nucleophilic substitution reactions, and as an electrophile in electrophilic addition reactions. It is also used in the synthesis of various compounds, including drugs and other organic molecules.
Biochemical and Physiological Effects
3-(Benzyloxy)-o-toluidine hydrochloride is an organic compound used in synthetic organic chemistry and is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Benzyloxy)-o-toluidine hydrochloride in laboratory experiments is its availability and reactivity. It is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also a highly reactive reagent and can be used in a wide variety of reactions. However, it is also a highly toxic compound and should be handled with caution.
Orientations Futures
The use of 3-(Benzyloxy)-o-toluidine hydrochloride in synthetic organic chemistry is an important and growing field. Future research should focus on developing new and improved syntheses using this reagent, as well as exploring its potential applications in the synthesis of other compounds, such as drugs and other organic molecules. Additionally, research should be conducted on the safety and toxicity of this reagent, as well as its potential environmental impacts. Finally, research should be conducted on the potential applications of 3-(Benzyloxy)-o-toluidine hydrochloride in other fields, such as industrial and biomedical applications.
Méthodes De Synthèse
3-(Benzyloxy)-o-toluidine hydrochloride can be synthesized through a three-step process. The first step involves the reaction of o-toluidine with benzyl bromide, which yields the corresponding benzyl-substituted o-toluidine. The second step involves the reaction of the benzyl-substituted o-toluidine with sodium hydroxide, which yields the corresponding 3-(Benzyloxy)-o-toluidine hydrochloride. The third step involves the reaction of the 3-(Benzyloxy)-o-toluidine hydrochloride with hydrochloric acid, which yields the final product.
Applications De Recherche Scientifique
3-(Benzyloxy)-o-toluidine hydrochloride is an important reagent in synthetic organic chemistry and is used in the synthesis of various compounds. It is used in the synthesis of drugs, such as antibiotics and antivirals, as well as in the synthesis of other organic molecules, such as dyes and pigments. It is also used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of catalysts and other catalytic materials.
Propriétés
IUPAC Name |
2-methyl-3-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12;/h2-9H,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLAIAJBMKSLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-o-toluidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

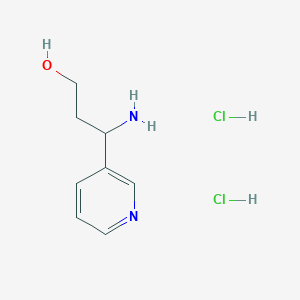
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
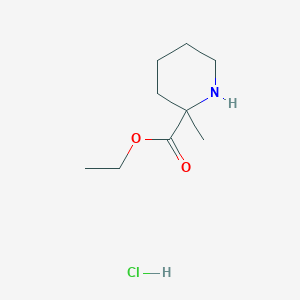
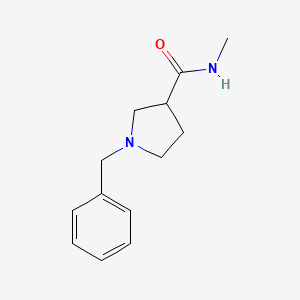
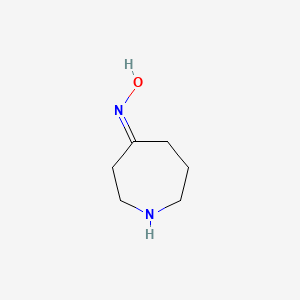
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)
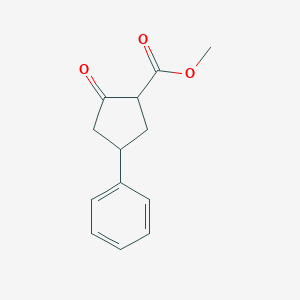
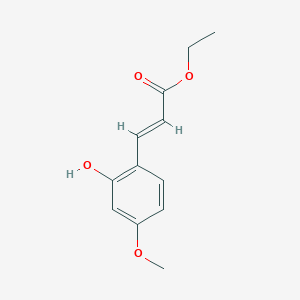
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
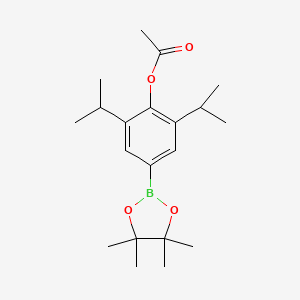
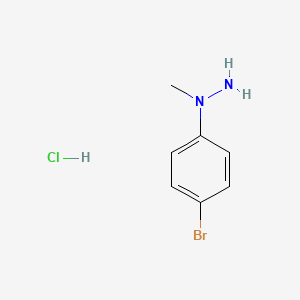
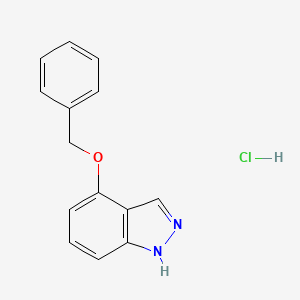
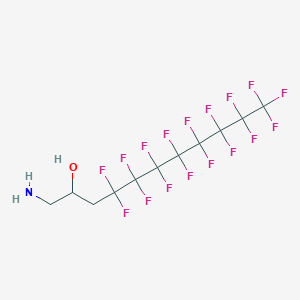
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)